molecular formula C38H53N15O26P4 B14622281 (dA-dC)n.(dG-dT)n CAS No. 57683-27-9

(dA-dC)n.(dG-dT)n

Cat. No.: B14622281
CAS No.: 57683-27-9
M. Wt: 1259.8 g/mol
InChI Key: SBHGPTLLBHYHBR-DPRHSKOZSA-N
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Description

The compound (dA-dC)n.(dG-dT)n is a synthetic polynucleotide sequence composed of alternating deoxyadenosine-deoxycytidine and deoxyguanosine-deoxythymidine base pairs. This sequence is known for its ability to form Z-DNA, a left-handed helical structure, under certain conditions. Z-DNA is a unique conformation of DNA that differs from the more common right-handed B-DNA form. The this compound sequence is of particular interest in the fields of molecular biology and biochemistry due to its structural properties and potential biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dA-dC)n.(dG-dT)n typically involves the use of solid-phase DNA synthesis techniques. This method allows for the sequential addition of nucleotides to a growing DNA chain anchored to a solid support. The process involves the following steps:

    Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the initial nucleotide.

    Coupling: Addition of the next nucleotide in the sequence, which is activated by a coupling reagent.

    Capping: Termination of any unreacted 5’-hydroxyl groups to prevent the formation of deletion sequences.

    Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

    Cleavage and Deprotection: Removal of the DNA chain from the solid support and deprotection of the nucleotide bases.

Industrial Production Methods

Industrial production of this compound involves scaling up the solid-phase synthesis process. Automated DNA synthesizers are used to produce large quantities of the polynucleotide sequence with high precision and efficiency. The synthesized DNA is then purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and incomplete sequences .

Chemical Reactions Analysis

Types of Reactions

The (dA-dC)n.(dG-dT)n sequence can undergo various chemical reactions, including:

    Oxidation: The guanine bases in the sequence are susceptible to oxidation, leading to the formation of 8-oxoguanine.

    Reduction: Reduction reactions can modify the cytosine bases, converting them to dihydrouracil.

    Substitution: The bases in the sequence can be substituted with modified nucleotides to study the effects on DNA structure and function.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, dithiothreitol.

    Substitution reagents: Modified nucleotides with fluorescent or radioactive labels.

Major Products

The major products formed from these reactions include oxidized bases (e.g., 8-oxoguanine), reduced bases (e.g., dihydrouracil), and substituted bases with various labels for detection and analysis .

Scientific Research Applications

The compound (dC-dA)n.(dG-dT)n, a repetitive DNA sequence, has various applications, especially in human genetic analysis, individual identification, and plant and animal breeding . These applications stem from the length polymorphisms exhibited by these sequences .

Scientific Research Applications

(dC-dA)n.(dG-dT)n Polymorphisms Abundant interspersed repetitive DNA sequences of the form (dC-dA)n.(dG-dT)n exhibit length polymorphisms . Examination of over 100 human (dC-dA)n.(dG-dT)n sequences revealed differences in the number of repeats and in repeat sequence type . These sequences are divided into perfect repeat sequences without interruptions (64% of total), imperfect repeat sequences with one or more interruptions (25%), and compound repeat sequences with adjacent tandem simple repeats of a different sequence (11%) .

Genetic Analysis (dC-dA)n.(dG-dT)n polymorphisms are used in mapping genetic disease genes and genes affecting other human traits through linkage analysis, and in the diagnosis of genetic diseases through coinheritance of the disease gene with polymorphic markers . The informativeness of these markers is good to very good, with heterozygosities ranging from 34-91%, and the number of alleles counted for the markers tested to date has ranged from 4-11 .

Individual Identification These sequences are used in paternity and maternity testing, immigration and inheritance disputes, zygosity testing in twins, tests for inbreeding in man, evaluation of the success of bone marrow transplantation, quality control of human cultured cells, identification of human remains, and testing of semen samples, blood stains, and other material in forensic medicine .

Animal and Plant Breeding (dC-dA)n.(dG-dT)n sequences are used in commercial animal breeding and pedigree analysis . They are also used in commercial plant breeding to identify traits of major economic importance through linkage analysis using polymorphic DNA markers .

Advantages of using (dC-dA)n.(dG-dT)n markers The use of the polymerase chain reaction to analyze the markers offers substantial advantages over the conventional blotting and hybridization used to type RFLPs . The technique can be partially automated, and automatic amplification reactions and the capability to analyze hundreds of markers on each polyacrylamide gel mean that the markers can be analyzed faster than RFLPs and are more readily usable in practical applications such as identity testing .

Case Studies

Population Genetics Eight dinucleotide (dC-dA)n.(dG-dT)n repeat loci located on human chromosome 13q were characterized in eight human populations and in a sample of chimpanzees . There is substantial variation in allele frequencies at each locus, but at a given locus, the most frequent alleles are shared by all human populations . The level of heterozygosity is reduced in isolated or small populations, such as the Pehuenche Indians of Chile, the Dogrib of Canada, and the New Guinea highlanders, while larger average heterozygosities are observed in large and cosmopolitan populations, such as the Sokoto population from Nigeria and German Caucasians .

Amplification of (dC-dA)n.(dG-dT)n Sequence A study looked at the amplification of a human (dC-dA)n.(dG-dT)n sequence by thermolabile DNA polymerases . Short tandem repeats (STRs) are polymorphic genomic loci valuable for various applications such as research, diagnostics, and forensics .

Data Table

ApplicationDescription
Genetic AnalysisMapping genetic disease genes and genes affecting other human traits through linkage analysis . Diagnosis of genetic diseases through coinheritance of the disease gene with polymorphic markers .
Individual IdentificationPaternity and maternity testing , immigration and inheritance disputes , zygosity testing in twins , tests for inbreeding in man , evaluation of the success of bone marrow transplantation , quality control of human cultured cells , identification of human remains , and testing of semen samples, blood stains, and other material in forensic medicine .
Animal and Plant BreedingCommercial animal breeding and pedigree analysis . Identification of traits of major economic importance in plant crops through linkage analysis using polymorphic DNA markers .
Population GeneticsCharacterization of dinucleotide repeat loci in different human populations and chimpanzees . Examination of allele frequencies and heterozygosity levels in various populations .
Forensic ScienceShort tandem repeats (STRs) are polymorphic genomic loci valuable for various applications such as research, diagnostics and forensics .

Mechanism of Action

The (dA-dC)n.(dG-dT)n sequence exerts its effects primarily through its ability to form Z-DNA. The transition from B-DNA to Z-DNA is induced by high salt concentrations, certain metal ions, or polyamines such as spermidine and spermine. This conformational change alters the DNA’s interaction with proteins and other molecules, influencing gene expression and cellular processes. The Z-DNA conformation is recognized by specific proteins, such as ADAR1 and PKZ, which bind to Z-DNA and modulate its biological functions .

Comparison with Similar Compounds

Similar compounds to (dA-dC)n.(dG-dT)n include other polynucleotide sequences capable of forming Z-DNA, such as:

    Poly(dG-dC)n: A sequence composed of alternating deoxyguanosine and deoxycytidine.

    Poly(dA-dT)n: A sequence composed of alternating deoxyadenosine and deoxythymidine.

    Poly(dI-dC)n: A sequence composed of alternating deoxyinosine and deoxycytidine.

The uniqueness of this compound lies in its specific base composition and its ability to form stable Z-DNA under physiological conditions. This makes it a valuable tool for studying the structural and functional aspects of Z-DNA in various biological contexts.

Properties

CAS No.

57683-27-9

Molecular Formula

C38H53N15O26P4

Molecular Weight

1259.8 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-amino-7,8-dihydropurin-9-yl)-2-phosphonooxyoxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C20H27N7O14P2.C18H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;19-11-1-2-25(18(28)24-11)12-3-8(27)10(35-12)5-34-40(32,33)37-9-4-13(36-17(9)38-39(29,30)31)26-7-23-14-15(20)21-6-22-16(14)26/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,6,8-10,12-13,17,23,27H,3-5,7H2,(H,32,33)(H2,19,24,28)(H2,20,21,22)(H2,29,30,31)/t9-,10-,11+,12+,13+,14+;8-,9-,10+,12+,13+,17+/m00/s1

InChI Key

SBHGPTLLBHYHBR-DPRHSKOZSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3OP(=O)(O)O)N4CNC5=C(N=CN=C54)N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3OP(=O)(O)O)N4CNC5=C(N=CN=C54)N)O

Origin of Product

United States

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